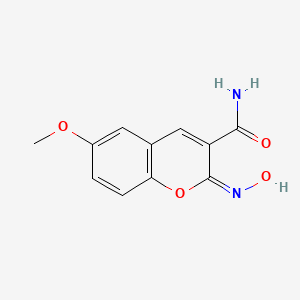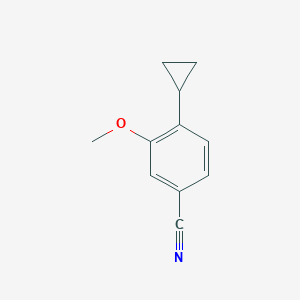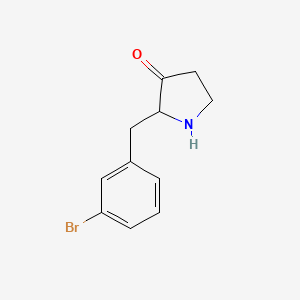
Thiane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiane-2,3,4,5-tetrol, also known by its IUPAC name (3S,4R,5S)-tetrahydro-2H-thiopyran-2,3,4,5-tetraol, is a unique chemical compound with the molecular formula C5H10O4S This compound is characterized by its tetrahydrothiopyran ring structure with four hydroxyl groups attached to the 2nd, 3rd, 4th, and 5th carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiane-2,3,4,5-tetrol typically involves the reduction of a suitable precursor, such as a thiopyran derivative. One common method is the catalytic hydrogenation of thiopyran-2,3,4,5-tetraone under mild conditions. The reaction is usually carried out in the presence of a palladium catalyst and hydrogen gas at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: Thiane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Formation of thiopyran-2,3,4,5-tetraone.
Reduction: Formation of fully saturated thiopyran derivatives.
Substitution: Formation of halogenated or alkylated thiopyran derivatives.
Scientific Research Applications
Thiane-2,3,4,5-tetrol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of Thiane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the sulfur atom in the thiopyran ring can participate in redox reactions, modulating cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Thiopyran-2,3,4,5-tetraone: An oxidized form of Thiane-2,3,4,5-tetrol.
Tetrahydrothiopyran: A fully saturated derivative without hydroxyl groups.
Thiane-2,3,4,5-tetraol: A similar compound with a different stereochemistry.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups and the presence of a sulfur atom in the ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
thiane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVJFKXOINHVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(S1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B15045768.png)
![(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine](/img/structure/B15045770.png)
![2-[(2E)-2-(hydroxyimino)propyl]phenyl benzoate](/img/structure/B15045776.png)
![(1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B15045790.png)

![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B15045797.png)
![(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15045817.png)

![(1S,5S,6S,7S)-3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B15045833.png)





